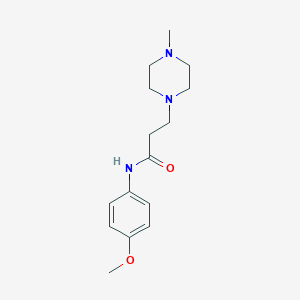![molecular formula C19H16ClN3O B248872 3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248872.png)
3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that belongs to the pyrazolopyridine family. It is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. In
作用機序
The mechanism of action of 3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one exhibits anti-inflammatory and analgesic effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, and to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, it has been shown to reduce pain sensitivity in animal models.
実験室実験の利点と制限
One advantage of using 3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its potential as a new drug candidate for the treatment of pain and inflammation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its efficacy and safety.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One direction is to further investigate its mechanism of action and optimize its efficacy and safety for the treatment of pain and inflammation. Another direction is to explore its potential applications in other areas, such as cancer research and neuroprotection. Additionally, future studies could focus on the development of new synthetic methods for the compound, as well as the synthesis of analogs with improved properties.
合成法
The synthesis of 3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves the reaction of 4-chlorophenyl hydrazine, 2-methylphenyl hydrazine, and ethyl acetoacetate in the presence of glacial acetic acid and sodium acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.
科学的研究の応用
3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
特性
製品名 |
3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
分子式 |
C19H16ClN3O |
分子量 |
337.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-(2-methylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H16ClN3O/c1-11-4-2-3-5-14(11)15-10-16(24)21-19-17(15)18(22-23-19)12-6-8-13(20)9-7-12/h2-9,15H,10H2,1H3,(H2,21,22,23,24) |
InChIキー |
OKGOSBCJQGNRTC-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=CC=C1C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
SMILES |
CC1=CC=CC=C1C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=CC=C1C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)





![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)
